methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine and dichlorophenyl groups, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated to introduce the chlorine substituent.
Formation of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dichlorobenzyl chloride reacts with the pyridine derivative.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-chloro-1-[(3,5-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)10-5-9(15)7-18(13(10)19)6-8-2-3-11(16)12(17)4-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXYDYUXDKJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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